molecular formula C16H13ClN2O2S2 B2454293 4-(benzenesulfonyl)-N-benzyl-5-chloro-1,3-thiazol-2-amine CAS No. 313371-73-2

4-(benzenesulfonyl)-N-benzyl-5-chloro-1,3-thiazol-2-amine

Cat. No.: B2454293
CAS No.: 313371-73-2
M. Wt: 364.86
InChI Key: TWGCGLQQMJASDN-UHFFFAOYSA-N
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Description

4-(Benzenesulfonyl)-N-benzyl-5-chloro-1,3-thiazol-2-amine is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a benzenesulfonyl group, a benzyl group, and a chlorine atom attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-N-benzyl-5-chloro-1,3-thiazol-2-amine typically involves multiple steps. One common synthetic route starts with the preparation of a chloroacetamide derivative, which undergoes intramolecular cyclization to form the thiazole ring. The reaction conditions often involve the use of ammonium salts and organic solvents .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Benzenesulfonyl)-N-benzyl-5-chloro-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives, while oxidation and reduction reactions can produce sulfoxides and sulfides, respectively .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-N-benzyl-5-chloro-1,3-thiazol-2-amine involves its interaction with molecular targets such as enzymes. For instance, as an inhibitor of carbonic anhydrase IX, the compound binds to the active site of the enzyme, preventing its normal function. This inhibition can disrupt the metabolic processes of cancer cells, leading to their death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Benzenesulfonyl)-N-benzyl-5-chloro-1,3-thiazol-2-amine is unique due to the combination of its benzenesulfonyl, benzyl, and thiazole moieties. This unique structure contributes to its specific binding affinity and inhibitory activity against certain enzymes, distinguishing it from other similar compounds .

Properties

IUPAC Name

4-(benzenesulfonyl)-N-benzyl-5-chloro-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2S2/c17-14-15(23(20,21)13-9-5-2-6-10-13)19-16(22-14)18-11-12-7-3-1-4-8-12/h1-10H,11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWGCGLQQMJASDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=C(S2)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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